
3-(Difluoromethoxy)isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethoxy)isoquinoline is a chemical compound with the molecular formula C10H7F2NO . It is used in various scientific experiments.
Synthesis Analysis
The synthesis of isoquinolines, including this compound, involves several methods . These include palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes followed by a copper-catalyzed cyclization . Another method involves a copper (I)-catalyzed tandem reaction of 2-bromoaryl ketones, terminal alkynes, and CH3CN .Molecular Structure Analysis
The molecular structure of this compound is based on an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .Wissenschaftliche Forschungsanwendungen
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives exhibit a wide range of biological activities, including antimicrobial, antibacterial, antitumor, and other therapeutic effects. Isoquinoline N-oxides and other isoquinoline alkaloids have been identified as significant leads for drug discovery, showing promising results in antimicrobial and antitumor applications (Dembitsky et al., 2015). Further, isoquinoline derivatives have been highlighted for their diverse pharmacological potentials, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial activities, and more, suggesting a broad spectrum of possible medical applications (Danao et al., 2021).
Synthetic Pathways and Chemical Analysis
Research into the synthesis of isoquinoline derivatives, such as papaverine, explores various chemical reactions and pathways, including the Bischler-Napieralski reaction, Pictet-Spengler reaction, and others, highlighting the chemical versatility and potential for creating diverse compounds with therapeutic properties (Luk’yanov et al., 1972). Analytical methods have also been developed to determine the antioxidant activity of compounds, including isoquinoline derivatives, providing essential tools for evaluating their therapeutic potential (Munteanu & Apetrei, 2021).
Therapeutic and Molecular Mechanisms
Isoquinoline alkaloids, including those structurally related to 3-(Difluoromethoxy)isoquinoline, have been studied for their potential anticancer properties and interactions with nucleic acids. This research provides insights into the molecular targets and mechanisms of action, offering a foundation for drug design and therapeutic applications (Bhadra & Kumar, 2012).
Safety and Hazards
Wirkmechanismus
Target of Action
3-(Difluoromethoxy)isoquinoline is a derivative of isoquinoline, a class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring . Isoquinoline alkaloids, which include this compound, have been found to act on a range of biological targets in cells . .
Mode of Action
Isoquinoline alkaloids, in general, have been found to interfere with multiple pathways including nuclear factor-κb, mitogen-activated protein kinase/extracellular-signal-regulated kinase, and inhibition of ca 2+ -mediated fusion . These pathways play a crucial role in cellular processes such as cell proliferation and viral replication .
Biochemical Pathways
Isoquinoline alkaloids, including this compound, are part of the shikimate pathway . This pathway is involved in the synthesis of aromatic amino acids and other aromatic compounds . The shikimate pathway starts with the condensation of intermediates of glycolysis and the pentose phosphate pathway, phosphoenolpyruvate (PEP), and erythrose-4-phosphate (E4P), respectively .
Pharmacokinetics
The presence of the difluoromethoxy group may influence the compound’s lipophilicity, which could impact its absorption and distribution .
Result of Action
Isoquinoline alkaloids have been found to exhibit various bioactivities, including antiviral properties . They interfere with multiple cellular pathways, potentially leading to changes in cell proliferation and viral replication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of the difluoromethoxy group can lead to dynamic lipophilicity, depending on the environment . This could impact the compound’s interaction with its targets and its overall efficacy.
Eigenschaften
IUPAC Name |
3-(difluoromethoxy)isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)14-9-5-7-3-1-2-4-8(7)6-13-9/h1-6,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASNZDPCRRIIBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC(=CC2=C1)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744740 |
Source


|
| Record name | 3-(Difluoromethoxy)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261770-41-5 |
Source


|
| Record name | 3-(Difluoromethoxy)isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3,7-Dibromo-5-chloro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B582442.png)

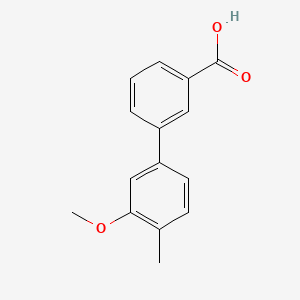

![4'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B582451.png)
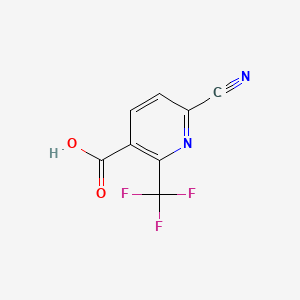
![(3R,4R)-1-[(tert-butoxy)carbonyl]-4-ethylpyrrolidine-3-carboxylic acid](/img/structure/B582454.png)
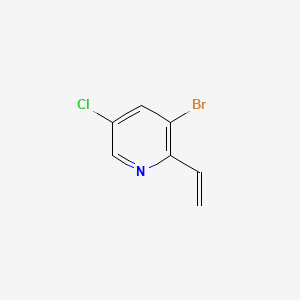
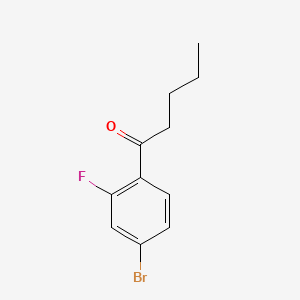

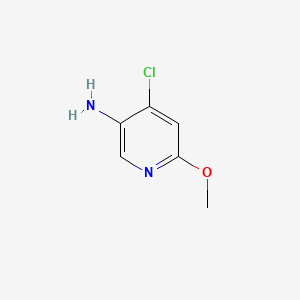


![Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B582465.png)
